molecular formula C23H18ClN5O B2987670 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-54-2

3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2987670
CAS No.: 866345-54-2
M. Wt: 415.88
InChI Key: GPARLHJAGISBJT-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole and quinazoline core. The structure features a 4-chlorophenyl group at position 3 and a 2-methoxyphenylmethyl amine substituent at position 4. The methoxybenzyl group contributes to solubility and may influence metabolic stability.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O/c1-30-20-9-5-2-6-16(20)14-25-22-18-7-3-4-8-19(18)29-23(26-22)21(27-28-29)15-10-12-17(24)13-11-15/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPARLHJAGISBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's characteristics, biological activities, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Compound IDC680-0163
Molecular FormulaC23H18ClN5O
Molecular Weight415.88 g/mol
LogP5.3241
LogD5.3241
Polar Surface Area50.7 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The structural formula indicates the presence of both triazole and quinazoline rings, which are known for their diverse biological activities.

Antitumor Activity

Research has highlighted the antitumor potential of quinazoline derivatives, including this compound. In vitro studies have demonstrated that quinazoline compounds can inhibit the growth of various cancer cell lines by targeting critical pathways involved in tumorigenesis.

For instance, a study showed that similar compounds exhibited significant antiproliferative effects against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. The best cytotoxic effect was noted for A549 cells with an IC50 value comparable to established chemotherapeutic agents like Cisplatin .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its activity may stem from its ability to inhibit tyrosine kinase activities and other signaling pathways associated with cancer progression. Quinazolines are recognized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in tumor growth and metastasis .

Cytotoxic Evaluation

In a recent study evaluating the cytotoxic effects of various quinazoline derivatives, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptotic cells when treated with these compounds, suggesting their potential as effective anticancer agents .

Comparative Analysis

A comparative analysis of structurally similar compounds revealed that those containing electron-withdrawing groups exhibited enhanced biological activity. For example, a derivative with chlorine and fluorine substitutions demonstrated improved cytotoxicity compared to other analogs .

Summary of Findings

The biological activity of this compound is promising, particularly in the context of cancer treatment. Its structural features contribute to its potential as a pharmacologically active compound:

  • Antitumor Activity : Significant cytotoxic effects against various cancer cell lines.
  • Mechanism Insights : Potential inhibition of EGFR and other critical pathways.
  • Research Support : Various studies confirm its role in inducing apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Triazoloquinazoline Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Position 3 Substituent Position 5 Substituent Key Features Reference
Target Compound 4-Chlorophenyl N-(2-Methoxyphenyl)methyl Combines chloro (electron-withdrawing) and methoxy (electron-donating) groups. -
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenyl Sulfonyl group enhances polarity; isopropyl increases hydrophobicity.
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenylsulfonyl 4-Methylbenzyl Bulky sulfonyl group may hinder membrane permeability.
N-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine - 3-Chlorophenyl Pyrazoloquinazoline core; lacks triazole ring fusion.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethyl Diethoxy groups improve solubility; methylphenyl enhances lipophilicity.

Substituent Effects on Physicochemical Properties

  • Chlorophenyl vs.
  • Methoxy vs. Ethoxy Groups : Methoxy (target compound) and ethoxy () substituents both donate electrons but differ in steric bulk. Ethoxy groups may enhance metabolic stability due to reduced oxidative susceptibility.
  • Amine Substituents : The 2-methoxyphenylmethyl amine in the target compound likely offers a balance between solubility (via methoxy) and target engagement (via aromatic stacking) compared to bulkier phenethylamines (e.g., ).

Physicochemical and Spectroscopic Data

  • Molecular Weight : Estimated ~440–470 g/mol (based on ).
  • NMR Shifts : The 4-chlorophenyl group would produce aromatic protons at δ 7.4–7.6 ppm (cf. ), while the methoxybenzyl group’s -OCH₃ signal appears at δ ~3.8 ppm.

Q & A

Q. Table 1: Representative Synthetic Data for Analogous Compounds

Compound IDSubstituentsSolventTemp (°C)Yield (%)Reference
914-Cl, methylaminoCDCl₃2571
60PyridinylNMP19453
48MethoxymethylDMSO2570

How can conflicting spectral data (e.g., NMR or MS) for triazoloquinazoline derivatives be resolved during structural confirmation?

Answer:
Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

  • Deuterated Solvent Screening : For NMR, use DMSO-d₆ or CDCl₃ to stabilize specific tautomeric forms. For example, DMSO-d₆ resolves proton splitting in the triazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isotopic patterns (e.g., Cl vs. Br) and confirm molecular formulas. ESI-MS at m/z 303 (MH⁺) was critical for verifying a triazolopyrimidine derivative .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning. The planar triazolopyridine core in analogous compounds was confirmed via crystallographic data .

What strategies are recommended for optimizing the biological activity of triazoloquinazoline derivatives through structure-activity relationship (SAR) studies?

Answer:
Advanced SAR strategies focus on:

  • Substituent Tuning : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance binding affinity to kinase targets, while methoxy groups improve solubility .
  • Scaffold Hybridization : Fusion with pyridine or morpholine rings (e.g., compound 64) increases metabolic stability .
  • In Silico Docking : Use computational tools (e.g., AutoDock) to predict interactions with targets like JAK2 or Plasmodium falciparum enzymes. For example, methylamino substituents in compound 91 showed enhanced hydrogen bonding in docking simulations .

How should researchers address low yields in the final cyclization step of triazoloquinazoline synthesis?

Answer:
Low yields (<20%) in cyclization often result from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Pd(PPh₃)₄ or CuI accelerates coupling reactions, as seen in triazolopyrimidine syntheses (yield increased from 11% to 56% with CuI) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity .
  • Purification Techniques : Use column chromatography with gradient elution (e.g., EtOAc/light petroleum) to isolate products from byproducts .

What analytical techniques are essential for validating the purity of triazoloquinazoline derivatives in preclinical studies?

Answer:
Rigorous purity validation requires:

  • HPLC-DAD/MS : Detect impurities at 0.1% levels. For example, a C18 column with acetonitrile/water gradients resolved triazolopyrimidine analogs with >99% purity .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Assess stability under physiological temperatures (e.g., decomposition points >200°C ensure handling safety) .

How can researchers resolve contradictions in biological assay data for triazoloquinazoline derivatives across different cell lines?

Answer:
Contradictory data may stem from cell-specific uptake or off-target effects. Solutions include:

  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to correlate efficacy with bioavailability .
  • Orthogonal Assays : Validate results using CRISPR knockouts (e.g., JAK2-null cells) to confirm target specificity .
  • Dose-Response Curves : Establish EC₅₀ values in ≥3 cell lines (e.g., HEK293 vs. HepG2) to identify lineage-dependent effects .

What computational methods are suitable for predicting the physicochemical properties of triazoloquinazoline derivatives?

Answer:
Advanced computational tools include:

  • DFT Calculations : Predict vibrational modes (e.g., C-Cl stretches at 750 cm⁻¹) and electronic properties (HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous/PBS buffers to estimate solubility .
  • ADMET Predictors : Use SwissADME or ADMETLab to forecast permeability (e.g., logP <5) and toxicity risks .

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